Structural Differentiation from the 2-Acetamido-6-Carboxamide Benzothiazole Series
N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 313671-61-3) is structurally differentiated from the 2-acetamido-6-carboxamide benzothiazole series (e.g., compound 22 in Batsi et al. 2023) by the location and nature of the carboxamide group: the target compound bears a furan-2-carboxamide at the 2-position, whereas the comparator series places diverse carboxamide groups at the 6-position [1]. No head-to-head biological data are currently available in the public domain for this compound against its closest analogs .
| Evidence Dimension | Scaffold topology and pharmacophore placement |
|---|---|
| Target Compound Data | 2-(furan-2-carboxamide), 6-acetamido substitution pattern (MW 301.32; HBA 5; HBD 2; tPSA ~87 Ų estimated) |
| Comparator Or Baseline | 2-acetamido-6-carboxamide benzothiazoles (e.g., compound 22; MW ~440; extended amine-linked pharmacophore) |
| Quantified Difference | No quantitative biological comparison data available; structural difference is qualitative (inverted pharmacophore placement, lower MW, reduced rotatable bonds) |
| Conditions | Structural comparison based on published chemical structures (Chemenu product page; Batsi et al. 2023) |
Why This Matters
The distinct pharmacophore topology means this compound cannot be assumed to exhibit the same target engagement or selectivity profile as the 2-acetamido-6-carboxamide series; researchers should verify activity empirically rather than extrapolating from series-level data.
- [1] Batsi Y, Antonopoulou G, Fotopoulou T, et al. Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors – In vitro Evaluation of their Antiproliferative Activity. ChemMedChem. 2023; e202300322. doi:10.1002/cmdc.202300322. (Comparator series structural data; target compound not included in this study). View Source
